Dacomitinib-d5: A Technical Guide for Advanced Pharmaceutical Research
Dacomitinib-d5: A Technical Guide for Advanced Pharmaceutical Research
This technical guide provides an in-depth exploration of Dacomitinib-d5, a deuterated analogue of the potent, second-generation, irreversible pan-ErbB inhibitor, Dacomitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tyrosine kinase inhibitors (TKIs) and their pharmacokinetic and metabolic profiles. We will delve into the chemical structure, physicochemical properties, and, most critically, the application of Dacomitinib-d5 as an internal standard in quantitative bioanalysis.
Introduction: The Role of Deuterated Standards in Drug Development
In the landscape of modern drug development, understanding the pharmacokinetic profile of a new chemical entity is paramount. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms into a drug molecule, creating a deuterated analogue like Dacomitinib-d5, provides a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the parent drug during sample extraction, chromatography, and ionization. This co-elution and similar behavior are crucial for correcting for any variability during the analytical process, thereby ensuring the accuracy and precision of the quantification of the parent drug in biological matrices. While this guide refers to Dacomitinib-d5 as requested, it is important to note that various deuterated versions can be synthesized, and the literature often refers to Dacomitinib-d10 for specific applications.[1][2]
Chemical Structure and Physicochemical Properties
Dacomitinib is a member of the quinazoline class of compounds.[3] Its chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide.[4] In Dacomitinib-d5, five hydrogen atoms are replaced by deuterium atoms. The exact positions of deuteration can vary depending on the synthetic route, but they are typically placed on metabolically stable positions to prevent in-vivo exchange.
The physicochemical properties of Dacomitinib-d5 are nearly identical to those of Dacomitinib, with the primary difference being the molecular weight.
| Property | Dacomitinib | Dacomitinib-d5 (Calculated) | Source |
| Molecular Formula | C24H25ClFN5O2 | C24H20D5ClFN5O2 | [3] |
| Molecular Weight | 469.94 g/mol | ~474.97 g/mol | [4] |
| Melting Point | 184-187 °C | Not significantly different | [3] |
| LogP | 3.92 | Not significantly different | [3] |
| Solubility | <1 mg/mL in water | Not significantly different | [3] |
| pKa | 5.0, 8.5 | Not significantly different | |
| Appearance | White to pale yellow powder | White to pale yellow powder |
Synthesis of Dacomitinib-d5: A Conceptual Overview
While specific, proprietary synthesis methods for Dacomitinib-d5 are not publicly available, a plausible synthetic route can be conceptualized based on the known synthesis of Dacomitinib.[5][6][7][8][9] The synthesis of Dacomitinib typically involves the coupling of a substituted quinazoline core with a side chain. Deuterium atoms can be introduced by using deuterated starting materials or reagents at a specific step in the synthesis.
A potential strategy would involve the synthesis of a deuterated piperidine or a deuterated butenoic acid side chain, which is then coupled to the non-deuterated quinazoline core. For example, the synthesis of the (E)-4-(piperidin-1-yl)but-2-enoic acid side chain could be modified to incorporate deuterium atoms.
Mechanism of Action of the Parent Compound, Dacomitinib
Dacomitinib is a pan-human epidermal growth factor receptor (HER) inhibitor, targeting EGFR/HER1, HER2, and HER4.[10] It binds irreversibly to the kinase domain of these receptors, leading to a sustained inhibition of their signaling pathways.[6] This irreversible binding is achieved through the formation of a covalent bond with a cysteine residue in the ATP-binding site of the receptor.[6] This mechanism is particularly effective against non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[6] As Dacomitinib-d5 is chemically identical to Dacomitinib, its mechanism of action is the same.
Application in Quantitative Bioanalysis: An In-Depth Protocol
The primary and most critical application of Dacomitinib-d5 is as an internal standard (IS) for the quantification of Dacomitinib in biological matrices such as plasma, serum, and tissue homogenates, using LC-MS/MS. The following protocol is a synthesized example based on published methodologies.[1][2][11]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dacomitinib and Dacomitinib-d5 (or -d10) in a suitable organic solvent such as methanol or DMSO to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Dacomitinib stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of Dacomitinib-d5 (or -d10) at a fixed concentration (e.g., 50 ng/mL) in the same diluent.[2]
Sample Preparation from Human Plasma (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the Dacomitinib-d5 internal standard working solution.[2]
-
Vortex the mixture for 30 seconds.
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.[2]
-
Add 100 µL of ultrapure water to the supernatant and mix.[2]
-
Inject a 10 µL aliquot of the final mixture into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column, such as a Phenomenex Kinetex C18 (2.1 mm ID × 50 mm L, 5 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 25% ammonia liquor in ultrapure water, 1:2000, v/v) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: A typical flow rate would be in the range of 0.4-0.8 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions are specific for the parent and product ions of Dacomitinib and Dacomitinib-d5. Based on the literature for Dacomitinib-d10, the transitions would be:[2]
-
Dacomitinib: m/z 470.2 → 319.2
-
Dacomitinib-d10: m/z 480.2 → 319.2
-
Note: Another study reported a transition of m/z 470.2 → 385.1 for Dacomitinib and 480.2 → 385.1 for Dacomitinib-d10.[1] The choice of product ion can be optimized for sensitivity and specificity.
-
Data Analysis and Interpretation
The concentration of Dacomitinib in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the standards with known concentrations. The use of the deuterated internal standard corrects for any loss of analyte during sample processing and any variations in instrument response, leading to highly reliable and reproducible results.
Visualizing the Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Conclusion
Dacomitinib-d5, and other deuterated analogues such as Dacomitinib-d10, are indispensable tools for the accurate and precise quantification of Dacomitinib in biological matrices. As a stable isotope-labeled internal standard, it ensures the reliability of pharmacokinetic data, which is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important anticancer agent. The methodologies outlined in this guide provide a robust framework for researchers to conduct high-quality bioanalytical studies, ultimately contributing to the safe and effective clinical use of Dacomitinib.
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